molecular formula C12H12ClN3O B11176486 N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide

Cat. No.: B11176486
M. Wt: 249.69 g/mol
InChI Key: PECDNMHDXLVIEU-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide is an organic compound that belongs to the class of anilides This compound is characterized by the presence of a pyrazole ring substituted with a carboxamide group and a 3-chloro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide typically involves the reaction of 3-chloro-2-methylphenylhydrazine with 1-methylpyrazole-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H12ClN3O/c1-8-9(13)4-3-5-10(8)14-12(17)11-6-7-16(2)15-11/h3-7H,1-2H3,(H,14,17)

InChI Key

PECDNMHDXLVIEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C=C2)C

Origin of Product

United States

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